molecular formula C6H9N3O B145059 4-(Methoxymethyl)pyrimidin-2-amine CAS No. 127958-17-2

4-(Methoxymethyl)pyrimidin-2-amine

Cat. No.: B145059
CAS No.: 127958-17-2
M. Wt: 139.16 g/mol
InChI Key: SVRGSMUIVBCMHP-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, characterized by the presence of a methoxymethyl group at the 4-position and an amino group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Methoxymethyl)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in research and industry .

Properties

IUPAC Name

4-(methoxymethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRGSMUIVBCMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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